H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2
Description
This peptide, identified as Alpha-Conotoxin MII (), is a disulfide-rich neurotoxin derived from cone snail venom. Its structure includes two interlocked disulfide bonds (Cys(1)-Cys(2) and Cys(1)-Cys(2)), stabilized by D-configured cysteine residues at positions 2 and 6. This stereochemical arrangement is critical for its biological activity, particularly in targeting nicotinic acetylcholine receptors (nAChRs) in the nervous system. The peptide’s sequence features alternating L- and D-amino acids, which enhance conformational stability and resistance to enzymatic degradation.
Properties
CAS No. |
866876-88-2 |
|---|---|
Molecular Formula |
C65H98N22O21S4 |
Molecular Weight |
1651.9 g/mol |
IUPAC Name |
3-[(1S,6R,9S,12S,15S,21S,24S,27S,30S,33S,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-24-(2-amino-2-oxoethyl)-6-carbamoyl-30,48-bis(hydroxymethyl)-21,45-bis(1H-imidazol-5-ylmethyl)-36-methyl-9-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27-propan-2-yl-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C65H98N22O21S4/c1-29(2)14-35-54(97)82-41(51(68)94)23-109-111-26-44-60(103)80-39(21-88)56(99)79-38(16-33-20-70-28-72-33)65(108)86-12-6-8-45(86)61(104)73-31(5)52(95)83-43(25-112-110-24-42(58(101)84-44)74-48(91)18-66)59(102)81-40(22-89)57(100)85-50(30(3)4)63(106)77-36(17-47(67)90)55(98)78-37(15-32-19-69-27-71-32)64(107)87-13-7-9-46(87)62(105)75-34(53(96)76-35)10-11-49(92)93/h19-20,27-31,34-46,50,88-89H,6-18,21-26,66H2,1-5H3,(H2,67,90)(H2,68,94)(H,69,71)(H,70,72)(H,73,104)(H,74,91)(H,75,105)(H,76,96)(H,77,106)(H,78,98)(H,79,99)(H,80,103)(H,81,102)(H,82,97)(H,83,95)(H,84,101)(H,85,100)(H,92,93)/t31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-,50-/m0/s1 |
InChI Key |
VVDRDHLUVVGURR-SKBLKTGUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H]2CSSC[C@@H](C(=O)N[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C(C)C)CC(=O)N)CC4=CN=CN4)CCC(=O)O)CC(C)C)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC6=CN=CN6)CO)NC(=O)CN |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)C)CC(=O)N)CC4=CN=CN4)CCC(=O)O)CC(C)C)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CN=CN6)CO)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Use of protected amino acid analogs during SPPS.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Structural Characteristics and Stability
The peptide features a unique arrangement of amino acids, including both D- and L-forms of cysteine, which contribute to its stability through disulfide bond formation. The presence of multiple cysteine residues allows for the formation of a stable three-dimensional structure, which is crucial for its biological activity. Research has shown that peptides with D-amino acids can exhibit enhanced resistance to proteolytic degradation, making them suitable candidates for therapeutic applications .
Drug Development
Peptides like H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2 are increasingly being explored in drug discovery due to their ability to mimic natural ligands and interact with specific receptors. The compound's design allows it to target various biological pathways, making it a potential lead compound for developing new therapeutics against diseases such as cancer and diabetes.
Case Study: Anticancer Activity
A study demonstrated that similar peptide structures could inhibit tumor growth by interfering with cell signaling pathways. The incorporation of D-amino acids was found to enhance the peptides' binding affinity to target receptors, thereby increasing their efficacy .
Biomaterials and Tissue Engineering
In the field of biomaterials, this peptide can be utilized in the development of scaffolds for tissue engineering. The ability of peptides to self-assemble into nanostructures provides a platform for creating biomimetic materials that support cell adhesion and proliferation.
Case Study: Collagen Mimicking
Research has indicated that peptides with sequences resembling collagen can promote cell attachment and differentiation in vitro. The incorporation of the H-Gly-Cys(1)-D-Cys(2) sequence into collagen-like scaffolds showed improved mechanical properties and biocompatibility .
Molecular Biology Applications
The versatility of this peptide extends to molecular biology, where it can be employed as a tool for studying protein interactions and cellular processes. Its ability to form stable complexes with proteins makes it an excellent candidate for use in assays designed to investigate protein-protein interactions.
Case Study: Protein Interaction Studies
In yeast two-hybrid assays, peptides similar to this compound have been used to identify ligands that bind specifically to target proteins, thus providing insights into cellular signaling mechanisms .
Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Drug Development | Targeting specific receptors for therapeutic effects | Anticancer activity studies |
| Biomaterials | Development of scaffolds for tissue engineering | Collagen-mimicking scaffolds |
| Molecular Biology | Studying protein interactions using stable peptide complexes | Yeast two-hybrid assays |
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and stability. The histidine residues may participate in metal ion coordination, affecting enzymatic activity. The peptide’s overall structure allows it to interact with cell membranes and proteins, modulating biological pathways.
Comparison with Similar Compounds
Structural Comparison with Other Cysteine-Containing Peptides
The peptide’s unique cysteine framework and D-amino acid incorporation distinguish it from other cysteine-rich compounds. Key structural analogs include:
Key Insight : The target peptide’s dual disulfide bonds and D-Cys residues confer superior conformational rigidity compared to linear peptides like VLPVP or single-disulfide analogs.
Fertilization Promotion (Cysteine Analogs)
Studies on cysteine derivatives reveal stark differences in stability and bioactivity:
Key Insight : Despite lower stability, L-Cys outperforms D-Cys and NAC in promoting fertilization, highlighting the role of stereochemistry in redox activity.
Neuronal Growth Modulation
D-Cys exhibits chiral sensitivity in neuronal cultures:
- D-Cys (10 mM) : Reduces neuronal attachment by 50% compared to L-Cys ().
- D-Cys (2 mM) : Minimal toxicity; morphometric parameters resemble controls ().
Key Insight : The target peptide’s D-Cys residues may mitigate neurotoxicity while retaining structural integrity.
Biological Activity
H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2, a complex peptide, exhibits a range of biological activities that are of significant interest in pharmacology and biochemistry. This article delves into its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Structure and Composition
The compound consists of a sequence of amino acids, including both L- and D-forms, which contribute to its unique properties. The presence of cysteine residues allows for the formation of disulfide bonds, enhancing the stability and functionality of the peptide.
Biological Activities
1. Antioxidant Properties
Research indicates that peptides similar to H-Gly-Cys(1)-D-Cys(2)-Ser exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that peptides derived from marine sources can significantly reduce oxidative damage .
2. Antimicrobial Effects
Peptides with similar structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial membranes, leading to cell lysis. For instance, certain marine peptides have been noted for their efficacy against drug-resistant bacteria .
3. Modulation of Immune Responses
Peptides like H-Gly-Cys(1)-D-Cys(2)-Ser can influence immune responses. They may enhance or inhibit specific immune pathways, which is beneficial in developing treatments for autoimmune diseases or enhancing vaccine efficacy .
The biological activity of this peptide is attributed to several mechanisms:
- Receptor Binding : The peptide may interact with specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses.
- Enzyme Inhibition : Certain sequences within the peptide can inhibit enzymes involved in inflammatory processes or pathogen survival.
- Membrane Interaction : The amphipathic nature of the peptide allows it to integrate into lipid membranes, altering their permeability and fluidity.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a series of peptides similar to H-Gly-Cys(1)-D-Cys(2)-Ser showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was identified as membrane disruption, leading to cell death at concentrations as low as 10 µM .
Case Study: Antioxidant Activity
In vitro assays demonstrated that the peptide could scavenge free radicals effectively, with an IC50 value comparable to established antioxidants such as ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
